ABT-767 was developed by AbbVie Inc. as part of their oncology research program. The compound falls under the category of targeted therapeutics, specifically designed to inhibit the PARP enzyme, which plays a crucial role in repairing single-strand breaks in DNA. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
The synthesis of ABT-767 involves several key steps that typically include:
The synthesis process is optimized for yield and purity, ensuring that the resulting compound meets the necessary pharmacological standards for clinical use.
The molecular formula for ABT-767 is CHClNO. Its structure features a core scaffold that includes a chloro-substituted phenyl ring and a pyrimidinyl moiety connected through an amide bond. The compound's three-dimensional conformation is crucial for its binding affinity to the PARP enzyme.
Key structural data include:
ABT-767 primarily acts through competitive inhibition of PARP enzymes. The mechanism involves:
The compound's reactivity profile indicates stability under physiological conditions, which is critical for its therapeutic application.
ABT-767 exerts its anti-cancer effects through the following mechanism:
ABT-767 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic delivery.
ABT-767 has significant applications in oncology research and treatment protocols:
ABT-767 is a potent oral inhibitor of poly(ADP-ribose) polymerase enzymes PARP-1 and PARP-2, which play critical roles in DNA damage recognition and repair. As a competitive inhibitor, ABT-767 binds to the catalytic domain of PARP-1 with a dissociation constant (K~i~) of 0.47 nM and to PARP-2 with a K~i~ of 0.85 nM, effectively blocking their enzymatic activity [1]. This inhibition disrupts the base excision repair (BER) pathway, the primary mechanism for repairing single-strand DNA breaks (SSBs). When unrepaired SSBs encounter replication forks during DNA synthesis, they collapse into double-strand breaks (DSBs), which require homologous recombination (HR) for accurate repair [2] [6].
The therapeutic efficacy of ABT-767 hinges on the principle of synthetic lethality—a genetic interaction where simultaneous disruption of two pathways leads to cell death, while inhibition of either alone is survivable. In cancer cells with pre-existing deficiencies in HR-mediated DNA repair (such as those with BRCA1/2 mutations), ABT-767 induces synthetic lethality by simultaneously disabling BER through PARP inhibition and exploiting the inherent HR defect [1] [6]. Mechanistically, ABT-767 not only inhibits PARP catalytic activity but also "traps" PARP-DNA complexes at sites of DNA damage. These trapped complexes create physical barriers that obstruct DNA replication and transcription machinery, converting transient SSBs into persistent DSBs that prove lethal to HR-deficient cells [3] [8]. Preclinical studies demonstrate that this dual mechanism results in significant accumulation of DNA damage markers like γ-H2AX and RAD51 foci in HR-deficient tumor cells, ultimately triggering apoptotic pathways [4].
Table 1: Key PARP Inhibitors and Their Development Status
PARP Inhibitor | Primary Targets | Development Status | Distinguishing Features |
---|---|---|---|
ABT-767 | PARP-1, PARP-2 | Phase I | Potent dual PARP-1/2 inhibitor with dose-proportional PK |
Olaparib | PARP-1, PARP-2 | FDA Approved | First clinically approved PARP inhibitor |
Rucaparib | PARP-1, PARP-2 | FDA Approved | Approved for BRCA-mutated ovarian cancer |
Talazoparib | PARP-1, PARP-2 | FDA Approved | Strong PARP-trapping activity |
Veliparib | PARP-1, PARP-2 | Clinical Trials | Primarily used in combination therapies |
AZD5305 | PARP-1 (selective) | Clinical Trials | PARP-1 selective inhibitor (500-fold selectivity over PARP-2) |
BRCA1 and BRCA2 proteins are essential mediators of homologous recombination DNA repair. Deleterious mutations in these tumor suppressor genes create a state of "BRCAness" characterized by HR deficiency (HRD), which confers heightened sensitivity to PARP inhibitors like ABT-767 [1] [5]. In the phase I clinical trial (NCT01339650), 93 patients with advanced solid tumors—including 80 with ovarian cancer—were treated with ABT-767 monotherapy. Among evaluable patients with BRCA1/2 mutations, the objective response rate (ORR) by RECIST 1.1 criteria reached 21% (17/80), with complete responses observed in 14% of patients [1] [5].
Pharmacokinetic analyses revealed that ABT-767 exhibits dose-proportional exposure from 20 mg once daily to 500 mg twice daily, with a half-life of approximately 2 hours and no food effect on bioavailability [1]. This consistent PK profile enabled effective target engagement across dose levels in BRCA-mutant tumors. The relationship between BRCA mutation type and response was further elucidated through biomarker analyses, which demonstrated that biallelic loss of BRCA function—whether through germline or somatic mutations—correlated strongly with treatment response [5]. Notably, patients with germline BRCA mutations (gBRCAm) exhibited not only higher response rates but also a distinct toxicity profile characterized by increased incidence of grade 3/4 anemia, suggesting enhanced on-target effects in these genetically vulnerable tumors [5].
Table 2: ABT-767 Efficacy in BRCA-Mutated Tumors (Phase I Trial Data)
Response Metric | BRCA-Mutated Patients | Overall Population | Assessment Method |
---|---|---|---|
Objective Response Rate (ORR) | 21% (17/80) | 14% (13/93) | RECIST 1.1 |
Complete Response (CR) | 14% (13/93) | 14% (13/93) | RECIST 1.1 + CA-125 |
Partial Response (PR) | 15% (14/93) | 15% (14/93) | RECIST 1.1 |
Median Progression-Free Survival | 3.7 months | 3.6 months | Kaplan-Meier |
Beyond BRCA1/2 mutations, ABT-767 demonstrates significant activity in tumors with broader homologous recombination deficiency (HRD), as quantified by genomic instability metrics. HRD scoring—which evaluates loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale transitions (LST)—provides a comprehensive assessment of BRCAness phenotypes [1] [5] [6]. In the phase I trial, 78 patients submitted tumor tissue for HRD analysis using next-generation sequencing assays (Myriad MyChoice®). Of the 63 successfully evaluated samples, 34 were classified as HR-deficient (HRD-positive), including 26 with deleterious BRCA mutations and 8 with BRCA wild-type status but high genomic instability scores [5].
Notably, all 16 patients who responded to ABT-767 by RECIST 1.1 and/or CA-125 criteria were HRD-positive, including two complete responders without BRCA mutations who experienced prolonged overall survival exceeding 330 days [5]. HRD-positive ovarian cancer patients showed significantly longer median progression-free survival (6.7 months) compared to HRD-negative patients (1.8 months; log-rank p<0.05) [1]. Platinum sensitivity emerged as a strong predictor of response within the HRD-positive cohort, with logistic regression confirming both HRD status and platinum sensitivity as significant covariates affecting tumor response and PFS [5].
A critical resistance mechanism involves 53BP1 protein loss, which partially restores HR functionality in BRCA1-deficient cells. In ovarian cancer models, CRISPR/Cas9-mediated 53BP1 knockout reduced sensitivity to ABT-767 by enabling alternative end-joining repair pathways, highlighting how dynamic changes in DNA repair networks can modulate therapeutic efficacy [3]. This finding underscores the complexity of HRD beyond binary mutational status and emphasizes the need for comprehensive biomarker assessment.
ABT-767 exhibits differential inhibition kinetics against its primary targets, with approximately 1.8-fold greater potency against PARP-1 (K~i~ = 0.47 nM) compared to PARP-2 (K~i~ = 0.85 nM) [1]. This selectivity profile influences its mechanistic behavior, as PARP-1 accounts for over 90% of cellular PARylation activity and serves as the primary sensor for DNA single-strand breaks [2] [6]. PARP-1 inhibition disrupts the initial DNA damage recognition and repair complex assembly, while PARP-2 inhibition affects subsequent repair steps, particularly in BER and alternative non-homologous end joining (alt-NHEJ) pathways [2].
The dual inhibition strategy of ABT-767 contrasts with emerging PARP-1 selective inhibitors like AZD5305, which demonstrates 500-fold selectivity for PARP-1 over PARP-2 [2]. Preclinical evidence suggests that PARP-1 selective inhibitors may maintain anticancer efficacy in HRD models while potentially reducing hematological toxicities associated with PARP-2 inhibition [2]. However, the cooperative roles of PARP-1 and PARP-2 in DNA repair create a therapeutic rationale for dual inhibition. PARP-2 can partially compensate for PARP-1 loss, and simultaneous inhibition may be required for maximum synthetic lethality in certain HRD contexts [6]. ABT-767's balanced inhibition profile results in potent PARP-DNA trapping—a key determinant of cytotoxicity that varies among PARP inhibitors independent of catalytic inhibition potency [3].
Pharmacodynamic studies in patient samples from the phase I trial demonstrated that ABT-767 achieved effective suppression of PARylation at the recommended phase 2 dose (RP2D) of 400 mg twice daily, confirming adequate target engagement for both PARP-1 and PARP-2 [1]. The drug's relatively short half-life (~2 hours) necessitated twice-daily dosing to maintain continuous suppression of both PARP isoforms throughout the cell cycle, particularly during DNA replication phases where synthetic lethality is most pronounced [1].
Table 3: Comparison of PARP Inhibition Profiles
Parameter | ABT-767 | Olaparib | AZD5305 (PARP-1 Selective) |
---|---|---|---|
PARP-1 K~i~ (nM) | 0.47 | 1.2 | 0.2 |
PARP-2 K~i~ (nM) | 0.85 | 0.9 | 100 |
Selectivity Ratio (PARP-2/PARP-1 K~i~) | 1.8 | 0.75 | 500 |
PARP Trapping Activity | Strong | Moderate | Moderate |
Catalytic Inhibition Efficiency | High | High | High for PARP-1 |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7